molecular formula C₁₅H₁₇N₃O₅ B1156953 3-(N-Maleimido)propionate Pyridoxamine

3-(N-Maleimido)propionate Pyridoxamine

Cat. No.: B1156953
M. Wt: 319.31
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-Maleimido)propionate Pyridoxamine is a chemically modified derivative of pyridoxamine, a natural vitamin B6 vitamer. Pyridoxamine itself is renowned for its ability to inhibit advanced glycation end products (AGEs) by scavenging reactive oxygen species (ROS), chelating metal ions (e.g., Cu²⁺, Fe³⁺), and trapping reactive carbonyl intermediates during protein glycation . The addition of a maleimide group via a propionate linker enhances its functionality, enabling thiol-based conjugation for targeted delivery systems, such as drug-protein or drug-nanoparticle complexes .

Properties

Molecular Formula

C₁₅H₁₇N₃O₅

Molecular Weight

319.31

Origin of Product

United States

Comparison with Similar Compounds

Pyridoxamine and Other Vitamin B6 Forms

Pyridoxamine belongs to the vitamin B6 family, which includes pyridoxal (aldehyde form) and pyridoxol (alcohol form). All three vitamers share a pyridine ring but differ in functional groups:

  • Pyridoxamine : Contains an amine group at position 4, enabling metal chelation and carbonyl scavenging .
  • Pyridoxal: Features an aldehyde group, which forms pyridoxal-5-phosphate (PLP), the active coenzyme in amino acid metabolism .
  • 3-(N-Maleimido)propionate Pyridoxamine : Retains pyridoxamine’s anti-glycation properties but adds a maleimide moiety for covalent bonding to thiol-containing biomolecules (e.g., cysteine residues) .

Key Difference : The maleimide group distinguishes this compound by enabling bioconjugation, a feature absent in unmodified vitamin B6 forms.

Anti-Glycation Agents: Benfotiamine and Aminoguanidine

  • Benfotiamine : A lipid-soluble thiamine derivative that reduces AGEs by activating transketolase, an enzyme that redirects glycolytic intermediates away from AGE formation .
  • This compound : Combines pyridoxamine’s dual mechanisms (metal chelation and carbonyl scavenging) with enhanced targeting via maleimide-mediated conjugation .

Lipoic Acid

  • Lipoic Acid: A dithiol compound that neutralizes HNE (4-hydroxy-2-nonenal) via thiol-adduct formation. It also regenerates antioxidants like glutathione .
  • This compound : Reacts with carbonyls through its amine group rather than thiols, offering complementary mechanisms to lipoic acid in combating oxidative stress .

Application Synergy : Both compounds could be used in tandem to target different stages of oxidative damage.

Maleimide-Containing Compounds (e.g., Mal-PEG-DSPE)

  • Mal-PEG-DSPE: A polyethylene glycol (PEG)-lipid conjugate used in nanomedicine for drug delivery. The maleimide group enables attachment to thiolated targeting moieties .
  • This compound : Leverages similar conjugation chemistry but integrates pyridoxamine’s therapeutic anti-glycation properties, making it suitable for targeted antioxidant therapies .

Distinction : While Mal-PEG-DSPE is a carrier, this compound is both a therapeutic agent and a targeting tool.

Comparative Data Table

Compound Key Functional Groups Mechanism of Action Applications
This compound Maleimide, amine Metal chelation, ROS scavenging, bioconjugation Targeted anti-glycation therapies
Pyridoxamine Amine Metal chelation, carbonyl trapping Broad-spectrum AGE inhibition
Benfotiamine Thiazole ring Transketolase activation Diabetic complications
Lipoic Acid Dithiol HNE adduct formation, antioxidant recycling Neuroprotection, metabolic disorders
Mal-PEG-DSPE Maleimide, PEG, lipid Drug delivery via thiol conjugation Nanomedicine, targeted therapies

Research Findings and Clinical Relevance

  • Targeted Delivery Potential: The maleimide group enables covalent binding to serum albumin or nanoparticles, enhancing bioavailability and reducing off-target effects .
  • Limitations : Current maleimide derivatives, including this compound, are restricted to research settings due to unverified clinical safety .

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